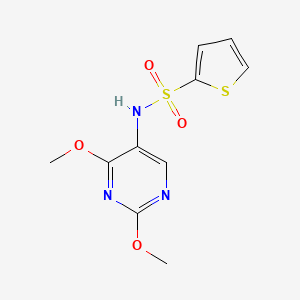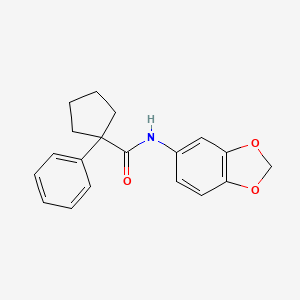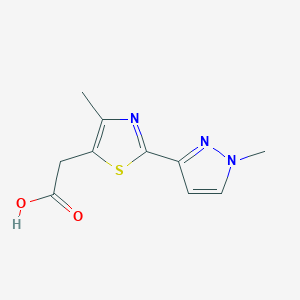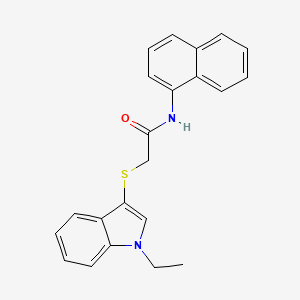
2-(1-ethylindol-3-yl)sulfanyl-N-naphthalen-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-ethylindol-3-yl)sulfanyl-N-naphthalen-1-ylacetamide, also known as ESI-09, is a small molecule inhibitor that has been shown to selectively block the activity of the RAC1 GTPase. RAC1 is a signaling protein that is involved in a variety of cellular processes, including cell migration, cell division, and cell survival. ESI-09 has been the subject of numerous scientific studies due to its potential applications in cancer research, neurobiology, and cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
- Vanadium-catalyzed Sulfenylation: Vanadium oxyacetylacetonate catalyzes the synthesis of 3-sulfanylindoles from indoles and thiols, suggesting potential pathways for synthesizing compounds like 2-(1-ethylindol-3-yl)sulfanyl-N-naphthalen-1-ylacetamide (Maeda et al., 2004).
Pharmaceutical Research
- Anti-Parkinson's Activity: Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives were synthesized and found to have significant anti-Parkinson's activity, indicating that similar acetamide derivatives might have therapeutic potential (Gomathy et al., 2012).
Fluorescence and Labeling Agents
- Chromatographic Determination: The use of naphthalene derivatives for ultraviolet and fluorescent detection in chromatography highlights their potential role as labeling agents, suggesting applications for this compound in analytical chemistry (Yasaka et al., 1990).
Enzyme Inhibition
- Lipoxygenase and α-Glucosidase Inhibitors: Sulfonamide derivatives of dagenan chloride were evaluated for their inhibition activity against lipoxygenase and α-glucosidase enzymes, suggesting potential bioactivity of related compounds in inhibiting key enzymes (Abbasi et al., 2015).
Chemosensors
- Fluorescent Chemosensors for Metal Ions: The development of chemosensors for Al(3+) ions based on inhibited excited-state intramolecular proton transfer indicates the potential use of similar acetamide derivatives in detecting metal ions through fluorescence (Ding et al., 2013).
Eigenschaften
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-2-24-14-21(18-11-5-6-13-20(18)24)26-15-22(25)23-19-12-7-9-16-8-3-4-10-17(16)19/h3-14H,2,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHVTHJOYVAXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2670942.png)
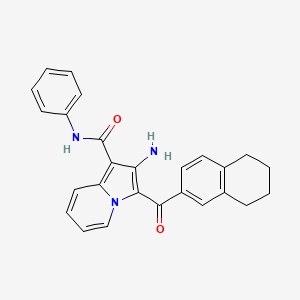
![4-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2670944.png)
![[4-(2-fluorophenyl)piperazino][1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2670945.png)

![(2Z)-6-hydroxy-2-[(1-methyl-1H-indol-3-yl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2670950.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-methylcyclohexyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2670952.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2670954.png)

